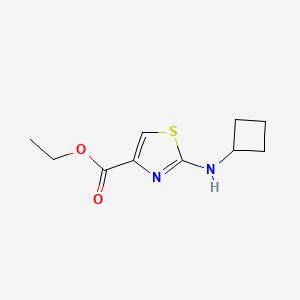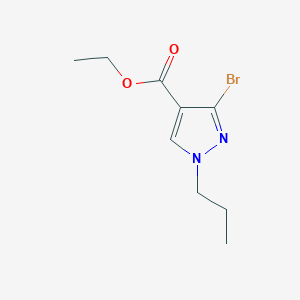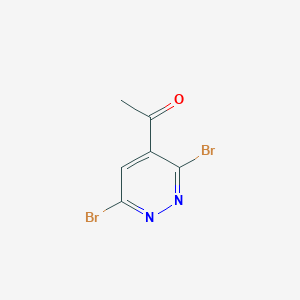
Ethyl 2-(cyclobutylamino)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Cyclobutylamino)thiazole-4-carboxylate d'éthyle est un composé hétérocyclique appartenant à la famille des thiazoles. Les thiazoles sont connus pour leurs activités biologiques diverses et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Cyclobutylamino)thiazole-4-carboxylate d'éthyle implique généralement la réaction du 2-bromo-3-oxobutanoate d'éthyle avec la thiourée pour former le 2-aminothiazole-4-carboxylate d'éthyle. Cet intermédiaire est ensuite mis à réagir avec la cyclobutylamine pour obtenir le produit final . Les conditions de réaction impliquent généralement un reflux des réactifs dans un solvant approprié tel que l'éthanol ou le méthanol.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, l'utilisation de catalyseurs et de systèmes automatisés peut rationaliser davantage le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Cyclobutylamino)thiazole-4-carboxylate d'éthyle peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou alcools correspondants.
Substitution : Le cycle thiazole peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les nucléophiles sont utilisés dans diverses conditions, notamment des milieux acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle thiazole.
Applications de la recherche scientifique
Le 2-(Cyclobutylamino)thiazole-4-carboxylate d'éthyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé a montré un potentiel en tant qu'agent antimicrobien et antifongique.
Médecine : Il est étudié pour son potentiel en tant qu'agent anti-inflammatoire et analgésique.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(Cyclobutylamino)thiazole-4-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes et des récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies inflammatoires, exerçant ainsi ses effets anti-inflammatoires .
Applications De Recherche Scientifique
Ethyl2-(cyclobutylamino)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and proteins.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of Ethyl2-(cyclobutylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Aminothiazole-4-carboxylate d'éthyle : Ce composé est un précurseur dans la synthèse du 2-(Cyclobutylamino)thiazole-4-carboxylate d'éthyle et partage des propriétés chimiques similaires.
2-(2,3-anhydrofuranosyl)thiazole-4-carboxamide : Un autre dérivé du thiazole avec des activités biologiques potentielles.
Unicité
Le 2-(Cyclobutylamino)thiazole-4-carboxylate d'éthyle est unique en raison de sa substitution cyclobutylamino spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cette substitution peut améliorer son affinité de liaison à certaines cibles moléculaires, ce qui en fait un candidat prometteur pour des recherches et un développement supplémentaires.
Propriétés
Formule moléculaire |
C10H14N2O2S |
|---|---|
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
ethyl 2-(cyclobutylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-9(13)8-6-15-10(12-8)11-7-4-3-5-7/h6-7H,2-5H2,1H3,(H,11,12) |
Clé InChI |
JGAPEAWUGOIDQS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)NC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)





![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)

![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)
![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)



![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
